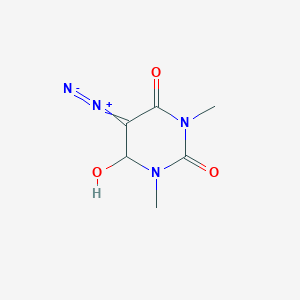
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- is a complex organic compound belonging to the pyrimidinedione family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the diazotization of a suitable precursor, followed by hydrolysis and methylation steps. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrimidinedione derivatives.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinediones, hydroxylated derivatives, and other functionalized compounds
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The diazo and hydroxy groups play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition, DNA intercalation, and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidinedione derivatives, such as:
- 2,4(1H,3H)-Pyrimidinedione, 5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 5-phenyl-
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- apart is its unique combination of diazo and hydroxy functional groups
Propriétés
Numéro CAS |
57381-17-6 |
|---|---|
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
5-diazo-6-hydroxy-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H8N4O3/c1-9-4(11)3(8-7)5(12)10(2)6(9)13/h4,11H,1-2H3 |
Clé InChI |
BECIBULZYGVPKP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(=[N+]=[N-])C(=O)N(C1=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


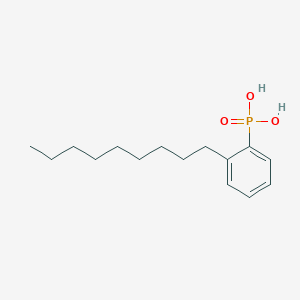
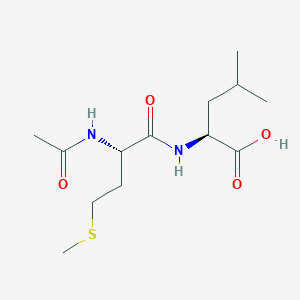
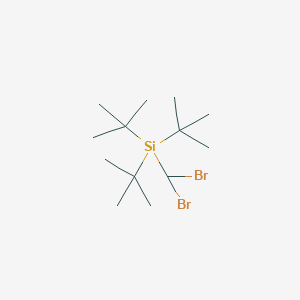
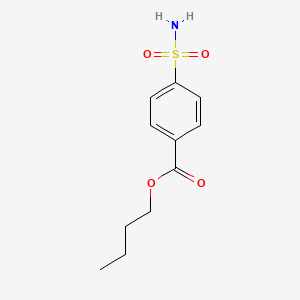
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
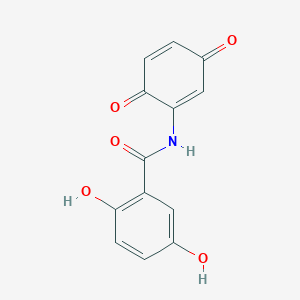
![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)
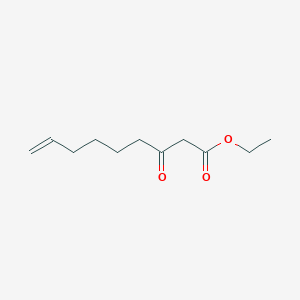
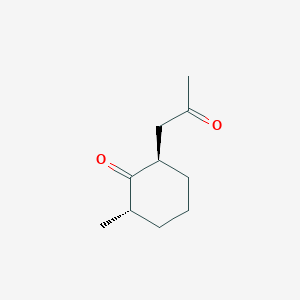

![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)

